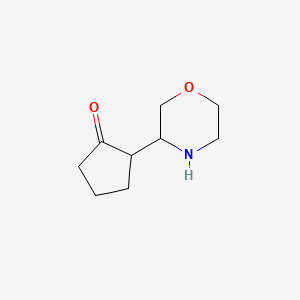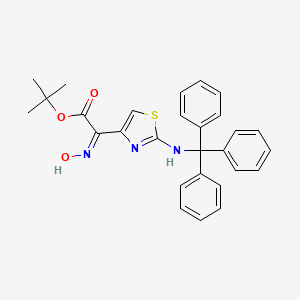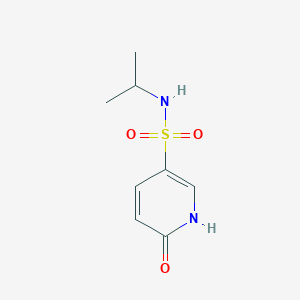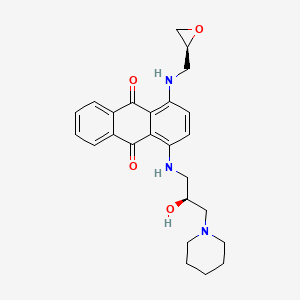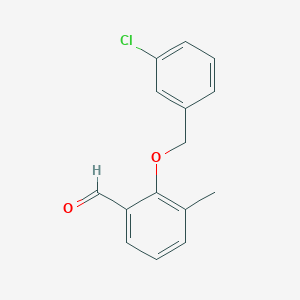
2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3-chlorobenzyl group and a 3-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 3-chlorobenzyl chloride with 3-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((3-Chlorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-((3-Chlorobenzyl)oxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
2-((3-Chlorobenzyl)oxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methyl group.
Uniqueness
2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be suitable .
Propiedades
Fórmula molecular |
C15H13ClO2 |
|---|---|
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-11-4-2-6-13(9-17)15(11)18-10-12-5-3-7-14(16)8-12/h2-9H,10H2,1H3 |
Clave InChI |
SEVAIMPIDXUERP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C=O)OCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


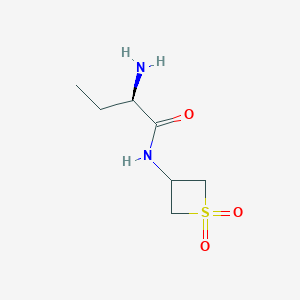
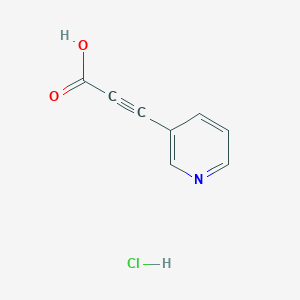
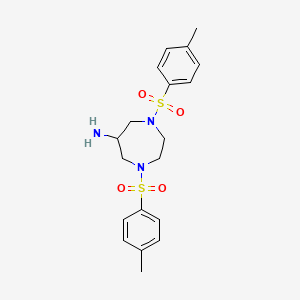
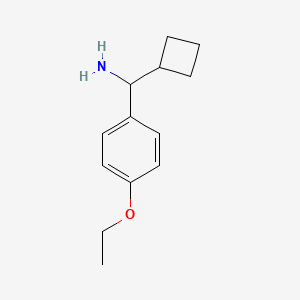
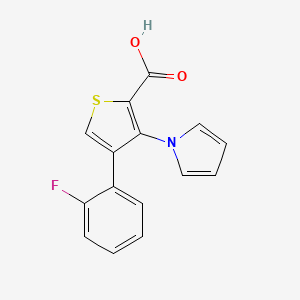
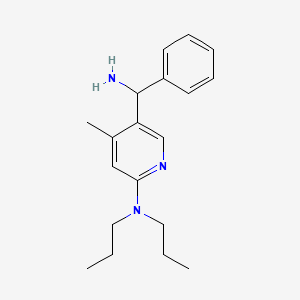
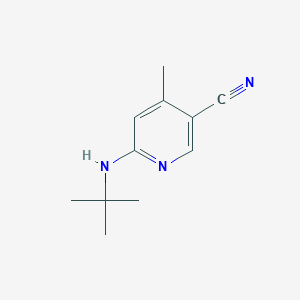
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13002928.png)
